An In-depth Technical Guide to the Basic Properties of (S)-1-Methyl-2-pyrrolidinemethanol
An In-depth Technical Guide to the Basic Properties of (S)-1-Methyl-2-pyrrolidinemethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-Methyl-2-pyrrolidinemethanol, a chiral pyrrolidine (B122466) derivative, is a versatile building block of significant interest in the fields of pharmaceutical and agrochemical research and development. Its primary utility lies in its application as a chiral auxiliary and ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.[1] The stereogenic center and the presence of both a hydroxyl and a tertiary amine group within its structure are key to its efficacy in directing stereoselective transformations. This technical guide provides a comprehensive overview of the fundamental physical, chemical, and safety properties of (S)-1-Methyl-2-pyrrolidinemethanol, along with generalized experimental protocols for their determination and its role in asymmetric synthesis.
Chemical and Physical Properties
The fundamental properties of (S)-1-Methyl-2-pyrrolidinemethanol are summarized in the tables below, providing a clear reference for researchers.
Table 1: General and Physical Properties
| Property | Value |
| Appearance | Colorless to light yellow liquid |
| Molecular Formula | C₆H₁₃NO |
| Molecular Weight | 115.17 g/mol [2] |
| Density | 0.968 g/mL at 25 °C[2] |
| Boiling Point | 67-69 °C at 12 mmHg[2] |
| Refractive Index | 1.469 at 20 °C[2] |
| Optical Rotation | [α]²⁰/D = -49.5° (c=5 in methanol)[2] |
Table 2: Chemical Identifiers
| Identifier | Value |
| CAS Number | 34381-71-0[2] |
| PubChem CID | 643492 |
| EC Number | 251-981-9[2] |
| MDL Number | MFCD00011727[2] |
| SMILES | CN1CCC[C@H]1CO |
| InChI | InChI=1S/C6H13NO/c1-7-4-2-3-6(7)5-8/h6,8H,2-5H2,1H3/t6-/m0/s1 |
Table 3: Safety and Handling
| Property | Value |
| Flash Point | 63 °C (145.4 °F) - closed cup |
| Storage Temperature | 2-8 °C |
| Personal Protective Equipment | Eyeshields, Gloves, multi-purpose combination respirator cartridge (US) |
| Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. |
| Precautionary Statements | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/ eye protection/ face protection. |
Experimental Protocols
Determination of Boiling Point at Reduced Pressure
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For heat-sensitive compounds or those with high boiling points at atmospheric pressure, determination at reduced pressure is standard.
Apparatus:
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Round-bottom flask
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Claisen adapter
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Thermometer
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Condenser
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Receiving flask
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Vacuum source with a manometer
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Heating mantle
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Stir bar
Procedure:
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Assemble a distillation apparatus using the components listed above.
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Place a small volume of (S)-1-Methyl-2-pyrrolidinemethanol and a stir bar into the round-bottom flask.
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Ensure all joints are securely sealed.
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Begin stirring and gradually apply vacuum to the system to the desired pressure, as measured by the manometer.
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Gently heat the sample using the heating mantle.
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Observe the temperature at which the liquid boils and a steady stream of condensate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.
Measurement of Optical Rotation
Optical rotation is a key property of chiral molecules and is measured using a polarimeter. The specific rotation is a standardized value.
Apparatus:
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Polarimeter
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Polarimeter cell (e.g., 1 dm)
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Volumetric flask
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Analytical balance
Procedure:
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Prepare a solution of (S)-1-Methyl-2-pyrrolidinemethanol of a known concentration (c, in g/mL) in a suitable solvent (e.g., methanol).
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Calibrate the polarimeter with the pure solvent.
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Fill the polarimeter cell with the prepared solution, ensuring no air bubbles are present in the light path.
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Place the cell in the polarimeter and measure the observed rotation (α).
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Calculate the specific rotation [α] using the formula: [α] = α / (l * c) where l is the path length of the cell in decimeters (dm).
Purity Assessment by Gas Chromatography (GC)
Gas chromatography is a common technique to assess the purity of a volatile compound.
Apparatus:
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Gas chromatograph equipped with a suitable detector (e.g., Flame Ionization Detector - FID).
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A suitable capillary column (e.g., a non-polar or mid-polar column).
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Syringe for sample injection.
Procedure:
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Optimize the GC method, including inlet temperature, oven temperature program, carrier gas flow rate, and detector settings.
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Dissolve a small amount of (S)-1-Methyl-2-pyrrolidinemethanol in a suitable volatile solvent.
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Inject a small volume (e.g., 1 µL) of the prepared solution into the GC.
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Record the chromatogram.
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The purity is typically estimated by the area percentage of the main peak relative to the total area of all peaks (excluding the solvent peak). For higher accuracy, a calibrated standard of known purity should be used.[3]
Role in Asymmetric Synthesis
(S)-1-Methyl-2-pyrrolidinemethanol is widely employed as a chiral auxiliary or ligand in various asymmetric transformations. Its effectiveness stems from the ability of its stereocenter to induce chirality in the product by creating a diastereoselective transition state.
A common application is in the enantioselective addition of organometallic reagents to carbonyl compounds. The (S)-1-Methyl-2-pyrrolidinemethanol can coordinate to the metal of the organometallic reagent, forming a chiral complex. This complex then delivers the nucleophilic group to one face of the carbonyl, leading to the preferential formation of one enantiomer of the product alcohol.
Below is a generalized workflow illustrating this concept.

